Enantiomeric Excess Advantage of D-DOTA over D-DBTA and D-DTTA in Finerenone Resolution
In a direct head-to-head comparison for the resolution of finerenone (S-Fin), di-o-toluoyl-D-tartaric acid (D-DOTA) achieved an enantiomeric excess (ee) approximately 10% higher than that obtained with dibenzoyl-D-tartaric acid (D-DBTA) and di-p-toluoyl-D-tartaric acid (D-DTTA) under the same experimental conditions [1]. The study authors concluded that D-DOTA was the most effective chiral resolving agent among the three d-tartaric acid derivatives tested for this pharmaceutically relevant substrate.
| Evidence Dimension | Enantiomeric excess (ee) of resolved S-Fin |
|---|---|
| Target Compound Data | ee ~10% higher than D-DBTA and D-DTTA (exact absolute ee values not disclosed in abstract; relative advantage confirmed) |
| Comparator Or Baseline | D-DBTA and D-DTTA: baseline ee (absolute values not reported in abstract, but D-DOTA outperformed both by ~10 percentage points) |
| Quantified Difference | Approximately +10% ee advantage for D-DOTA over both D-DBTA and D-DTTA |
| Conditions | Ethanol–water solvent system; diastereomeric salt formation with finerenone racemate; resolution via fractional crystallization |
Why This Matters
A 10 percentage-point ee advantage can determine whether a resolution process meets the ≥99% chiral purity specification required for pharmaceutical API manufacturing, directly impacting procurement decisions for resolving agents in GMP production environments.
- [1] Ge S, Fu M, Yang Q, Cai Z, Gu D, Ma Y, Wang H, Kandawa-Schulz M, Song W, Ge M, Wang Y. Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d-Tartaric Acid Derivatives. Crystal Growth & Design, 2025. DOI: 10.1021/acs.cgd.5c00241. View Source
